molecular formula C13H10F3NO3S B3031304 Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 239107-28-9

Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B3031304
CAS No.: 239107-28-9
M. Wt: 317.29 g/mol
InChI Key: GPVOSRWCXYBDCC-UHFFFAOYSA-N
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Description

Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate is a furan-2-carboxylate ester derivative featuring a sulfanylmethyl group substituted with a 5-(trifluoromethyl)pyridin-2-yl moiety. This compound combines a heteroaromatic furan core with a pyridine ring, introducing both electron-withdrawing (trifluoromethyl) and sulfur-containing functional groups.

Properties

IUPAC Name

methyl 5-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3S/c1-19-12(18)10-4-3-9(20-10)7-21-11-5-2-8(6-17-11)13(14,15)16/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVOSRWCXYBDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379477
Record name Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239107-28-9
Record name Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the key intermediate, 5-(trifluoromethyl)pyridin-2-yl sulfide, which is then reacted with a furan derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism by which Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfanyl linkage can form reversible bonds with thiol groups in enzymes. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (–3): Substituents: Contains a 2-fluoro-4-nitrophenyl group, which is strongly electron-withdrawing due to the nitro (-NO₂) and fluoro (-F) groups. Synthesis: Prepared via Meerwein arylation between 2-fluoro-4-nitroaniline and methyl 2-furoate, confirmed by NMR and HRMS . Key Differences: The nitro group enhances electrophilicity compared to the trifluoromethyl (-CF₃) group in the target compound, which is less electron-withdrawing but highly lipophilic.
  • Methyl 5-(4-Chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate () :

    • Core Structure : Pyrrolidine-based (saturated five-membered ring) vs. the unsaturated furan core in the target compound.
    • Substituents : Includes a sulfonyl (-SO₂-) group, which is more oxidatively stable than the sulfanyl (-S-) linkage in the target compound. The chlorophenyl group adds steric bulk but lacks the heteroaromaticity of the pyridine ring.

Physicochemical Properties (Inferred)

Compound Core Structure Key Substituents LogP (Predicted) Reactivity Notes
Target Compound Furan Pyridinyl-CF₃, sulfanylmethyl ~3.5 (estimated) Moderate electrophilicity; CF₃ enhances lipophilicity
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Furan 2-Fluoro-4-nitrophenyl ~2.8 (estimated) High electrophilicity due to -NO₂; prone to nucleophilic attack
Pyrrolidine Analogs () Pyrrolidine Sulfonyl, chlorophenyl ~4.0 (estimated) Sulfonyl group increases stability; saturated ring reduces conjugation

Biological Activity

Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C13H11F3N2S
Molecular Weight 284.3 g/mol
IUPAC Name This compound
PubChem CID 28826156

Antiviral Properties

Recent studies have highlighted the compound's potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. For instance, compounds structurally similar to this compound have been evaluated for their inhibitory effects on the main protease (Mpro) of SARS-CoV-2.

In a study involving derivatives of furan-based compounds, one derivative exhibited an IC50 value of 10.76 μM against Mpro, indicating significant antiviral activity. This suggests that modifications to the furan ring and substitution patterns can enhance biological efficacy against viral targets .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated moderate to good antibacterial activity against various pathogens. The presence of the trifluoromethyl group is often associated with increased lipophilicity and membrane permeability, which can enhance antimicrobial efficacy .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of key enzymes involved in viral replication.
  • Membrane Interaction : The trifluoromethyl group may facilitate interactions with lipid membranes, impacting microbial cell integrity.
  • Cellular Uptake : Enhanced cellular uptake due to lipophilic characteristics may increase its efficacy at lower concentrations.

Case Study 1: SARS-CoV-2 Inhibition

A recent investigation into structurally related compounds found that modifications to the pyridine and furan moieties significantly impacted their inhibitory action against SARS-CoV-2 Mpro. The most effective derivative showed an IC50 value indicating strong potential for therapeutic applications in treating COVID-19 .

Case Study 2: Antibacterial Screening

In another study focusing on antimicrobial properties, derivatives similar to this compound were screened against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity, suggesting a structure–activity relationship that could guide future drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate

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